

2-Bromo-6-iodopyridine: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: 2-Bromo-6-iodopyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of **2-bromo-6-iodopyridine** as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the differential reactivity of the bromo and iodo substituents, make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, with significant applications in pharmaceutical and materials science.

Core Compound Properties

2-Bromo-6-iodopyridine is a crystalline solid at room temperature.^{[1][2]} Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	234111-08-1	[1][3]
Molecular Formula	C ₅ H ₃ BrIN	[1][3]
Molecular Weight	283.89 g/mol	[1][3]
Melting Point	140-144 °C	[1]
Boiling Point	Not available	
Appearance	White to orange to green powder/crystal	[1][2]
Purity	≥ 98% (GC)	[1]

Spectroscopic Data

While specific ¹H and ¹³C NMR data for **2-bromo-6-iodopyridine** is not readily available in the searched literature, the following table provides data for the closely related precursor, 2-amino-6-bromopyridine, to offer a general understanding of the pyridine ring's spectral characteristics.

Spectrum	Chemical Shift (δ) ppm	Reference(s)
¹ H NMR (of 2-amino-6-bromopyridine)	7.20-7.30 (m, 1H), 6.50-6.60 (m, 1H), 6.35-6.45 (m, 1H), 4.55 (s, 2H)	
¹³ C NMR (of 2-amino-6-bromopyridine)	159.9, 141.6, 140.2, 113.1, 109.8	

Synthesis of 2-Bromo-6-iodopyridine

A common synthetic route to **2-bromo-6-iodopyridine** involves the diazotization of 2-amino-6-bromopyridine followed by a Sandmeyer-type reaction with an iodide source.[4]

Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine

Materials:

- 2-Amino-6-bromopyridine
- Hydroiodic acid (HI)
- Sodium nitrite (NaNO_2)
- Ice
- Sodium hydroxide (NaOH) solution
- Diethyl ether

Procedure:

- Dissolve 2-amino-6-bromopyridine in a cooled aqueous solution of hydroiodic acid.
- Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C with an ice bath.
- Stir the reaction mixture at low temperature for 1-2 hours.
- Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
- Cool the mixture and neutralize with a sodium hydroxide solution.
- Extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield **2-bromo-6-iodopyridine**.

Reactivity and Applications in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in **2-bromo-6-iodopyridine** is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 2-bromo position intact for subsequent transformations.^{[5][6][7][8][9]}

Versatility of **2-Bromo-6-iodopyridine** in cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **2-bromo-6-iodopyridine** and various boronic acids or esters.^[6]

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 eq.).^[7]
- Solvent: Degassed solvent mixture (e.g., Dioxane/water, 4:1).^[7]
- Procedure:
 - In an inert atmosphere, combine the **2-bromo-6-iodopyridine**, arylboronic acid, and base in a reaction vessel.
 - Add the palladium catalyst.
 - Add the degassed solvent and heat the mixture (e.g., 90-100 °C) with stirring.^[7]
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
 - Dry the organic layer, concentrate, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/H ₂ O	80-100	4-12	85-95	[9]
PdCl ₂ (dppf)	K ₃ PO ₄	Dioxane	90-110	12-16	88-96	[9]
Pd(OAc) ₂ / SPhos	K ₂ CO ₃	Toluene/H ₂ O	100	6-10	90-98	[9]

Stille Coupling

The Stille coupling enables the formation of C-C bonds with organostannane reagents.

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Organostannane (1.1-1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, DMF).
- Procedure:
 - Under an inert atmosphere, dissolve **2-bromo-6-iodopyridine** and the palladium catalyst in the solvent.
 - Add the organostannane reagent.
 - Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
 - After completion, cool the reaction and perform an aqueous workup. The tin byproducts can often be removed by washing with an aqueous KF solution.
 - Extract the product, dry the organic phase, and purify by chromatography.

Catalyst System	Additive	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
Pd(PPh ₃) ₄	None	Toluene	90-110	12-24	80-90	[5]
Pd ₂ (dba) ₃ / P(fur) ₃	None	DMF	80	16	>90	
PdCl ₂ (PPh ₃) ₂	CuI	NMP	60	6	85-95	

Sonogashira Coupling

The Sonogashira coupling is utilized to introduce alkyne moieties.

Experimental Protocol:

- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Terminal alkyne (1.1-1.5 eq.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), Copper(I) iodide (CuI, 2-5 mol%), Base (e.g., Et₃N, piperidine).
- Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
- Procedure:
 - To a flask under an inert atmosphere, add **2-bromo-6-iodopyridine**, the palladium catalyst, and CuI.
 - Add the solvent and the amine base.
 - Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
 - Monitor the reaction by TLC.
 - Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Reference(s)
$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI	Et_3N	DMF	25-60	4-12	85-95	[5]
$\text{Pd}(\text{OAc})_2$ / XPhos / CuI	Cs_2CO_3	Dioxane	80	12	90-97	
$\text{Pd}(\text{P}(\text{t-Bu})_3)_2$ (copper-free)	K_2CO_3	Toluene	100	10	85-94	

Buchwald-Hartwig Amination

This reaction is a key method for the formation of C-N bonds.[8]

Experimental Protocol:

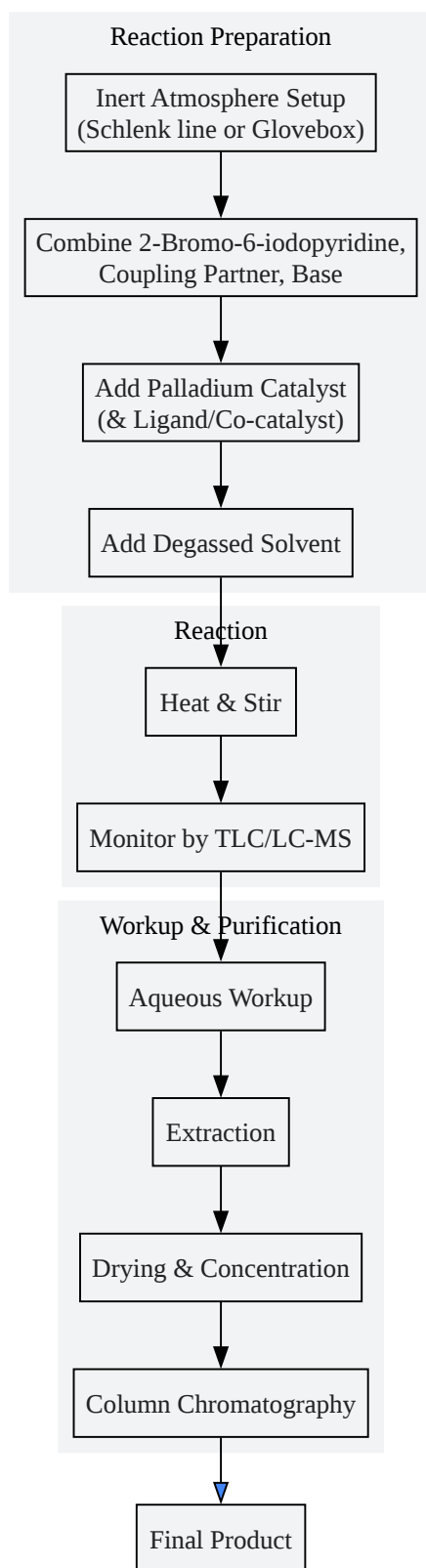
- Reagents: **2-Bromo-6-iodopyridine** (1.0 eq.), Amine (1.1-1.5 eq.), Palladium pre-catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, Cs_2CO_3 , 1.5-2.5 eq.).
- Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
- Procedure:
 - In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
 - Add the solvent, followed by **2-bromo-6-iodopyridine** and the amine.
 - Seal the vessel and heat the reaction mixture (e.g., 80-110 °C).
 - Monitor the reaction's progress.

- After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
- Wash the filtrate with water and brine, dry, and concentrate.
- Purify the product by column chromatography.

Catalyst/ Ligand System	Base	Solvent	Temp (°C)	Time (h)	Approx. Yield (%)	Referenc e(s)
Pd ₂ (dba) ₃ / Xantphos	NaOt-Bu	Dioxane	80-110	6-18	80-95	[7]
Pd(OAc) ₂ / BINAP	CS ₂ CO ₃	Toluene	100	12-24	75-90	
G3-XPhos	K ₃ PO ₄	t-AmylOH	100	8-16	>90	

Experimental Workflow and Synthesis of Bioactive Molecules

The selective functionalization of **2-bromo-6-iodopyridine** opens avenues for the synthesis of complex, polysubstituted pyridines, which are common scaffolds in biologically active molecules.[1][10]





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